molecular formula C10H6FNO B2670522 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile CAS No. 252978-99-7

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile

Cat. No. B2670522
M. Wt: 175.162
InChI Key: MMCIQOFFSZZKGF-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile is a chemical compound with the molecular weight of 175.16 . It is a derivative of benzofuran, a type of aromatic organic compound . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The InChI code for 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile is 1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 . This indicates the molecular structure of the compound. Further vibrational characterization and molecular electronic investigations can provide more detailed insights into the molecular structure .


Physical And Chemical Properties Analysis

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile has a molecular weight of 175.16 . More detailed physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Fluorescence On-Off Switching Mechanism

Research by Uchiyama et al. (2003) highlights the use of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile in studying fluorescence mechanisms. Their study on benzofurazans, closely related to benzofurans, provides insights into the fluorescence on-off switching mechanism of fluorogenic reagents. This research has implications in bio-analyses, particularly in understanding the relaxation processes of these compounds through fluorescence, photolysis, and time-resolved thermal lensing signals in acetonitrile (Uchiyama et al., 2003).

Chemosensor Development

A study by Li et al. (2014) discusses the development of a fluorescent sensor using a structure akin to 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile. This sensor exhibited high selectivity and sensitivity to Zn(2+) ions in acetonitrile aqueous solutions. Such chemosensors play a crucial role in detecting specific ions and have potential applications in environmental monitoring and biological research (Li et al., 2014).

Excited-State Dynamics in Solvents

Gustavsson et al. (2006) investigated the excited-state dynamics of 5-fluorouracil, a compound similar to 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile, in acetonitrile. This research contributes to understanding how different solvents affect the excited-state dynamics and fluorescence decay of such compounds, crucial for applications in photochemistry and photobiology (Gustavsson et al., 2006).

Synthesis and Molecular Docking Study

Ivachtchenko et al. (2019) conducted a study on a compound structurally similar to 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile. Their research included synthesis, X-ray crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies, demonstrating the potential of such compounds in developing new inhibitors for diseases like hepatitis B (Ivachtchenko et al., 2019).

properties

IUPAC Name

2-(5-fluoro-1-benzofuran-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCIQOFFSZZKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile

Synthesis routes and methods

Procedure details

A suspension of sodium cyanide (10 g) in dimethylsulfoxide (150 mL) was heated to 80° C. followed by quick addition of a solution of 3-chloromethyl-5-fluorobenzofuran (10 g) in dimethylsulfoxide (50 mL). The mixture was kept at 80° C. for ½ h and then poured onto ice. Standard work-up with diethyl ether gave a dark crystalline material, 5-fluorobenzofuran-3-ylacetonitrile (8.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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